3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2121515-22-6
VCID: VC11668387
InChI: InChI=1S/C8H7BClF3O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3
SMILES: B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O
Molecular Formula: C8H7BClF3O3
Molecular Weight: 254.40 g/mol

3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid

CAS No.: 2121515-22-6

Cat. No.: VC11668387

Molecular Formula: C8H7BClF3O3

Molecular Weight: 254.40 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid - 2121515-22-6

Specification

CAS No. 2121515-22-6
Molecular Formula C8H7BClF3O3
Molecular Weight 254.40 g/mol
IUPAC Name [3-chloro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H7BClF3O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3
Standard InChI Key BZUYXQMVHKXXFK-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O
Canonical SMILES B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s phenyl ring features three distinct substituents:

  • Chlorine at the 3-position, contributing electronegativity and steric bulk.

  • Methoxy at the 4-position, providing electron-donating resonance effects.

  • Trifluoromethyl at the 5-position, enhancing lipophilicity and metabolic stability.

This substitution pattern creates a pronounced electronic asymmetry, influencing its reactivity in cross-coupling reactions and interactions with biological targets .

Physical Characteristics

Reported properties include:

  • Boiling Point: ~343°C at atmospheric pressure.

  • Density: Moderate, though exact values are unspecified in available literature.

  • Solubility: Limited aqueous solubility due to the trifluoromethyl group; soluble in polar organic solvents like tetrahydrofuran (THF) and ethyl acetate .

Synthetic Pathways

General Synthesis Strategy

While explicit protocols for this compound are scarce, analogous boronic acids (e.g., 3,5-difluoro-4-methylphenylboronic acid) provide insight into potential routes . A plausible synthesis involves:

  • Halogenation: Introduction of chlorine via electrophilic substitution.

  • Methoxy Installation: Nucleophilic aromatic substitution or Ullmann coupling.

  • Trifluoromethylation: Using reagents like TMSCF3_3 or CF3_3Cu.

  • Boronation: Miyaura borylation with bis(pinacolato)diboron (B2_2pin2_2) in the presence of a palladium catalyst .

Challenges and Optimizations

  • Regioselectivity: Ensuring precise substitution positions requires careful control of reaction conditions.

  • Stability: The trifluoromethyl group may necessitate low-temperature lithiation steps to prevent decomposition .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl structures in drug candidates. For example:

  • Muscarinic Agonists: Analogous boronic acids (e.g., 3-chloro-4-methylphenylboronic acid) are used to synthesize biaryl amides targeting acetylcholine receptors .

  • TRPV1 Antagonists: Trifluoromethyl-substituted boronic acids aid in developing pain therapeutics .

Materials Science

  • Fluorene Synthesis: Intramolecular carbenoid insertions facilitated by boronic acids yield fluorene derivatives for organic electronics .

  • Surface Functionalization: The trifluoromethyl group enhances hydrophobicity in self-assembled monolayers (SAMs).

Comparative Analysis with Related Boronic Acids

CompoundMolecular FormulaKey DifferencesApplications
3-Chloro-4-methylphenylboronic acidC7H7BClO2\text{C}_7\text{H}_7\text{BClO}_2Lacks methoxy and trifluoromethylTRPV1 antagonist synthesis
3,5-Difluoro-4-methylphenylboronic acidC7H6BF2O2\text{C}_7\text{H}_6\text{BF}_2\text{O}_2Fluorine substituents instead of ClElectronic material precursors
4-Methoxyphenylboronic acidC7H9BO3\text{C}_7\text{H}_9\text{BO}_3Simpler structure, no halogensGlucose sensing

The target compound’s mixed substituents offer a balance of electronic effects absent in simpler analogs, enabling unique reactivity profiles .

Future Research Directions

Mechanistic Studies

  • Enzymatic Inhibition: Explore interactions with serine hydrolases or proteases leveraging the trifluoromethyl group’s steric effects.

  • Catalytic Applications: Test as a ligand in asymmetric catalysis, exploiting its chiral environment.

Process Optimization

  • Continuous Flow Synthesis: Mitigate instability issues via rapid mixing and temperature control.

  • Green Chemistry: Replace traditional solvents (THF) with cyclopentyl methyl ether (CPME) for sustainability.

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